molecular formula C5H5N3S B7723059 pyrazine-2-carboximidothioic acid

pyrazine-2-carboximidothioic acid

Cat. No.: B7723059
M. Wt: 139.18 g/mol
InChI Key: LIURPUMROGYCLW-UHFFFAOYSA-N
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Description

Pyrazine-2-carboximidothioic acid is a heterocyclic organic compound characterized by a pyrazine ring substituted with a carboximidothioic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazine-2-carboximidothioic acid typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then treated with thiourea to yield this compound. The reaction conditions generally include:

    Reagents: Pyrazine-2-carboxylic acid, thionyl chloride, thiourea

    Solvents: Anhydrous solvents such as dichloromethane or chloroform

    Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures

    Time: Reaction times can vary but typically range from a few hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Pyrazine-2-carboximidothioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboximidothioic acid group to other functional groups such as amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyrazine-2-carboximidothioic acid involves its interaction with specific molecular targets. For instance, in the context of its antimicrobial activity, the compound can inhibit the synthesis of essential biomolecules in microorganisms, leading to cell death. The exact pathways and targets can vary depending on the specific application and organism being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyrazine-2-carboxylic acid: A precursor in the synthesis of pyrazine-2-carboximidothioic acid.

    Pyrazinamide: An antitubercular agent with a similar pyrazine ring structure.

    Pyrazine-2-carboxamide: Another derivative with potential biological activities.

Uniqueness

This compound is unique due to the presence of the carboximidothioic acid group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

pyrazine-2-carboximidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3S/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIURPUMROGYCLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C=N1)C(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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